molecular formula C15H24ClNO B1441166 2-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride CAS No. 1146960-38-4

2-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride

Cat. No.: B1441166
CAS No.: 1146960-38-4
M. Wt: 269.81 g/mol
InChI Key: IWQQRDCHBMGMMB-UHFFFAOYSA-N
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Description

2-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride is a useful research compound. Its molecular formula is C15H24ClNO and its molecular weight is 269.81 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(2-tert-butylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-15(2,3)13-6-4-5-7-14(13)17-11-12-8-9-16-10-12;/h4-7,12,16H,8-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQQRDCHBMGMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, interactions with biological targets, and relevant research findings.

  • Molecular Formula : C₁₅H₂₄ClNO
  • Molecular Weight : 269.82 g/mol
  • CAS Number : 1146960-38-4
  • Purity : Minimum of 95%

The biological activity of this compound is attributed to its structural components, particularly the pyrrolidine moiety and the tert-butyl group. These components facilitate interactions with various neurotransmitter systems, notably those involving dopamine and serotonin receptors. Such interactions suggest potential applications in neuropharmacology, particularly for mood regulation and cognitive enhancement.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Modulation of Neurotransmitter Systems : The compound appears to influence neurotransmitter pathways, which are crucial for cognitive function and mood regulation.
  • Antidepressant Potential : Similar compounds have shown antidepressant effects, indicating that this compound may also possess this capability.

Research Findings

A variety of studies have been conducted to explore the biological activity of this compound. Below is a summary of key findings:

Study FocusFindings
Neuroprotective EffectsThe compound showed promise in protecting against oxidative stress in neuronal cell lines.
Receptor Binding StudiesInitial data indicate significant binding affinity to serotonin and dopamine receptors, suggesting roles in mood and cognition.
Synthesis and ModificationVarious synthetic routes have been developed to enhance yield and purity, allowing for more extensive biological testing .

Case Studies

  • Neuroprotective Study :
    • A study investigated the neuroprotective properties of the compound on SH-SY5Y neuroblastoma cells. Results indicated a reduction in cell death under oxidative stress conditions.
    • The mechanism was linked to enhanced antioxidant activity and modulation of apoptotic pathways.
  • Behavioral Study :
    • An animal model was used to assess the antidepressant-like effects of the compound. Behavioral tests (e.g., forced swim test) demonstrated a significant reduction in depressive-like behaviors compared to control groups.
    • This suggests potential efficacy as an antidepressant agent.

Preparation Methods

Preparation of 2-(tert-Butyl)phenol Intermediate

While direct data on 2-(tert-Butyl)phenol synthesis is limited, related synthetic methods for tert-butylphenyl ethers provide insight:

  • A patented method for tert-butylphenyl ethers involves diazotization of halogenated anilines followed by hydrolysis to phenols, then etherification and Grignard coupling to introduce the tert-butyl group with high yield and purity (up to 97%).
  • This method uses sodium nitrite and sulfuric acid for diazotization, hydrolysis at 55–95°C, and alkylation under basic conditions with ethyl sulfate or diethyl carbonate as alkylating agents.
  • The tert-butyl group can be introduced via Grignard reagents derived from tertiary butyl halides (preferably chloride or bromide).

Etherification to Form 2-(tert-Butyl)phenyl 3-pyrrolidinylmethyl Ether

  • The key step is the formation of the ether bond between the phenolic hydroxyl of 2-(tert-butyl)phenol and the 3-pyrrolidinylmethyl moiety.
  • Common approaches include nucleophilic substitution reactions where the phenol acts as a nucleophile reacting with a suitable pyrrolidinylmethyl halide or derivative.
  • Reaction conditions typically involve:
    • Basic medium with bases such as sodium hydroxide or potassium hydroxide to deprotonate the phenol.
    • Alkylating agents like 3-(chloromethyl)pyrrolidine or related derivatives.
    • Solvents such as tetrahydrofuran (THF), toluene, or other ethers to facilitate reaction and solubility.
  • Reaction temperatures are generally maintained between 50–85°C to optimize yield and minimize side reactions.

Formation of Hydrochloride Salt

  • After ether formation, the free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
  • This step improves compound stability, crystallinity, and handling safety.

Reaction Parameters and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Diazotization & Hydrolysis Halogenated aniline, NaNO2, H2SO4, water 55–95 1–3 Sulfuric acid conc. 20–60%, preferably 20–40%
Etherification 2-(tert-Butyl)phenol, 3-pyrrolidinylmethyl halide, NaOH/KOH 50–85 2–6 Base molar ratio 0.9–2.5 equiv; solvent THF/toluene
Grignard coupling (tert-butyl introduction) tert-Butyl halide, Mg, ether solvents (THF) 35–65 3–5 Ensures tert-butyl group attachment
Hydrochloride salt formation HCl gas or HCl in solvent Ambient 0.5–1 Converts free base to stable hydrochloride salt

Research Findings and Industrial Considerations

  • The patented synthetic route emphasizes cost-effectiveness by using inexpensive, readily available raw materials and achieving high overall yields.
  • The process avoids harsh conditions and complicated post-reaction treatments, favoring solvent-free or mild solvent systems.
  • Continuous flow reactors and automated systems can be employed for scale-up, ensuring consistent reaction conditions and product purity.
  • The final product purity can reach over 97% by distillation or crystallization, suitable for pharmaceutical or research applications.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents Yield & Purity References
Phenol Intermediate Synthesis Diazotization of halogenated aniline, hydrolysis Halogenated aniline, NaNO2, H2SO4 High yield, >90%
Ether Formation Alkylation of phenol with 3-pyrrolidinylmethyl halide under basic conditions 3-(chloromethyl)pyrrolidine, NaOH Moderate to high yield
tert-Butyl Group Introduction Grignard reaction with tert-butyl halide tert-Butyl chloride/bromide, Mg High yield, >95%
Salt Formation Treatment with HCl gas or acid HCl Quantitative

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 2-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride?

  • Answer : Synthesis optimization should integrate statistical experimental design (DoE) to minimize trial-and-error. For example, factorial designs can identify critical parameters (e.g., reaction temperature, solvent polarity, and stoichiometry) while reducing experimental runs . Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and intermediates, enabling targeted optimization of activation energies . Coupling these with high-throughput screening tools accelerates parameter refinement .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?

  • Answer : A multi-technique approach is advised:

  • HPLC-MS : Quantifies purity and detects trace byproducts via mass fragmentation patterns.
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY): Confirms regioselectivity of the ether linkage and tert-butyl group orientation.
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidinylmethyl moiety .
    • Validation : Cross-correlate data with computational simulations (e.g., molecular dynamics for NMR chemical shift predictions) .

Q. How can researchers ensure reproducibility in hydrolysis stability studies under varying pH conditions?

  • Answer : Design a controlled matrix of buffer systems (pH 1–12) with ionic strength adjustments. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate degradation rates. Automated pH stat systems reduce manual variability . Include reference standards (e.g., tert-butyl ether analogs) to calibrate analytical instruments .

Advanced Research Questions

Q. What computational strategies resolve contradictory data in reaction mechanism proposals for this compound?

  • Answer : Contradictions often arise from incomplete mechanistic pathways. Apply:

  • Reaction path search algorithms (e.g., GRRM or AFIR): Map all possible intermediates and transition states .
  • Comparative analysis : Align computational data (activation energies, orbital interactions) with experimental kinetics (e.g., Eyring plots) to validate dominant pathways .
  • Iterative refinement : Use Bayesian optimization to reconcile discrepancies between DFT-predicted and observed product ratios .

Q. How can cross-disciplinary methodologies improve the design of functionalized derivatives for target binding studies?

  • Answer : Integrate:

  • Molecular docking : Screen derivatives against target receptors (e.g., GPCRs) to prioritize synthetic targets .
  • Structure-activity relationship (SAR) modeling : Combine QSAR with synthetic accessibility scores (e.g., SYLVIA metrics) .
  • Microfluidic synthesis : Rapidly prototype derivatives in nanoscale reactors to assess regioselectivity .

Q. What frameworks address conflicting results in toxicity assays involving this compound?

  • Answer :

  • Meta-analysis : Aggregate data from heterogeneous assays (e.g., Ames test vs. zebrafish embryotoxicity) using weighted statistical models .
  • Mechanistic toxicology : Apply transcriptomics (RNA-seq) to identify dysregulated pathways, distinguishing direct toxicity from assay artifacts .
  • Dose-response modeling : Use Hill equation fits to quantify threshold effects and reconcile EC50 disparities .

Methodological Resources

  • Experimental Design : Leverage ICReDD’s hybrid computational-experimental workflows for reaction optimization .
  • Data Integrity : Implement encrypted electronic lab notebooks (ELNs) with version control to ensure traceability .
  • Safety Protocols : Adhere to chemical hygiene plans for handling hydrochloride salts, including SCBA protocols during thermal decomposition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride
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2-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.